molecular formula C8H10IO3P B13672567 Dimethyl (4-iodophenyl)phosphonate CAS No. 61110-78-9

Dimethyl (4-iodophenyl)phosphonate

Cat. No.: B13672567
CAS No.: 61110-78-9
M. Wt: 312.04 g/mol
InChI Key: IONOWHWXOWCHBM-UHFFFAOYSA-N
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Description

Dimethyl (4-iodophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-iodophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (4-iodophenyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of 4-iodophenol with dimethyl phosphite in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired phosphonate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4-iodophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane complexes.

    Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

    Substitution: Formation of substituted phenyl phosphonates.

    Oxidation: Formation of phosphonic acids.

    Reduction: Formation of phosphine oxides.

    Cross-Coupling: Formation of biaryl compounds.

Scientific Research Applications

Dimethyl (4-iodophenyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (4-iodophenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and proteins involved in phosphorylation processes. This interaction can inhibit or modulate the activity of these enzymes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (4-bromophenyl)phosphonate
  • Dimethyl (4-chlorophenyl)phosphonate
  • Dimethyl (4-fluorophenyl)phosphonate

Uniqueness

Dimethyl (4-iodophenyl)phosphonate is unique due to the presence of the iodine atom, which can participate in specific reactions, such as cross-coupling, more efficiently than other halogens. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

61110-78-9

Molecular Formula

C8H10IO3P

Molecular Weight

312.04 g/mol

IUPAC Name

1-dimethoxyphosphoryl-4-iodobenzene

InChI

InChI=1S/C8H10IO3P/c1-11-13(10,12-2)8-5-3-7(9)4-6-8/h3-6H,1-2H3

InChI Key

IONOWHWXOWCHBM-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=CC=C(C=C1)I)OC

Origin of Product

United States

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